钨酸钡

描述

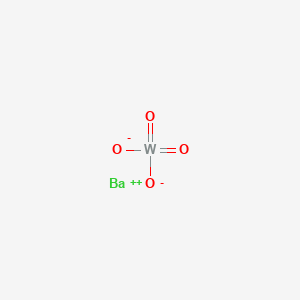

Barium tungstate is an inorganic compound composed of barium and the tungstate anion. It is known for its unique physicochemical properties, making it a significant material in various scientific and industrial applications. The compound typically appears as a white solid and forms tetragonal crystals similar to scheelite. Barium tungstate is insoluble in water and has a high melting point of 1502°C .

科学研究应用

Barium tungstate has a wide range of applications in scientific research, including:

作用机制

Target of Action

Barium tungstate is a well-known p-type semiconductor . It primarily targets various applications such as pigment additives, oxygen carrier material for syngas production, microwave dielectric ceramics, and photovoltaic electrochemical cells .

Mode of Action

Barium tungstate interacts with its targets through its unique properties. It exhibits magnetic and electrical properties due to its magnetic structure and phase transition . When excited at 265 nm, Barium tungstate nanorods show the intrinsic emission band centered at 467 nm .

Biochemical Pathways

The synthesis and characterization of Barium tungstate have been extensively investigated . Various methods have been developed to synthesize Barium tungstate nanomaterials, including conventional solid-state reaction at high temperature, co-precipitation, spray pyrolysis, low-temperature molten salt route, and hydro-/solvothermal approaches . These methods affect the biochemical pathways and their downstream effects.

Pharmacokinetics

Its synthesis involves a sonochemical route based on the reaction between barium salt and na2wo4·2h2o in water . This method is free from any surfactant and organic solvents , which might impact its ADME properties and bioavailability.

Result of Action

The result of Barium tungstate’s action can be observed in its applications. For instance, it has been used to evaluate the photocatalysts properties of nanocrystalline Barium tungstate, where the photocatalytic degradation of methyl orange under ultraviolet light irradiation was carried out .

Action Environment

The action of Barium tungstate is influenced by environmental factors. For example, the hydrothermal method of synthesis, which is environmentally friendly, low processing temperature, and reduced costs with electric energy , plays a key role in the growth of Barium tungstate nanorods . The environment can therefore influence the action, efficacy, and stability of Barium tungstate.

生化分析

Biochemical Properties

Barium tungstate plays a role in biochemical reactions primarily due to its photocatalytic properties. It has been studied for its ability to degrade organic pollutants under ultraviolet light irradiation . In biochemical contexts, barium tungstate interacts with enzymes and proteins that are sensitive to oxidative stress. The compound’s photocatalytic activity can generate reactive oxygen species (ROS), which can modify the activity of enzymes such as catalase and superoxide dismutase. These interactions can lead to oxidative modifications of proteins, affecting their function and stability.

Cellular Effects

The effects of barium tungstate on various cell types and cellular processes are significant. Barium tungstate nanoparticles have been shown to induce oxidative stress in cells, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The generation of ROS by barium tungstate can activate signaling pathways such as the MAPK and NF-κB pathways, which are involved in the cellular response to stress. Additionally, barium tungstate can influence gene expression by modulating the activity of transcription factors that respond to oxidative stress.

Molecular Mechanism

At the molecular level, barium tungstate exerts its effects through the generation of ROS during photocatalytic reactions . These ROS can interact with biomolecules, leading to oxidative damage. Barium tungstate can bind to proteins and enzymes, altering their structure and function. For example, the interaction of ROS with DNA can cause strand breaks and mutations, affecting gene expression. The compound can also inhibit or activate enzymes involved in cellular metabolism, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barium tungstate can change over time due to its stability and degradation properties. Barium tungstate is relatively stable under normal conditions, but its photocatalytic activity can lead to the gradual degradation of organic molecules in its vicinity . Long-term exposure to barium tungstate in in vitro or in vivo studies has shown that the compound can cause sustained oxidative stress, leading to chronic changes in cellular function. These changes can include alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of barium tungstate vary with different dosages in animal models. At low doses, barium tungstate may have minimal impact on cellular function. At higher doses, the compound can induce significant oxidative stress, leading to toxic effects . Studies have shown that high doses of barium tungstate can cause tissue damage, inflammation, and organ dysfunction. The threshold for these adverse effects depends on the duration and intensity of exposure.

Metabolic Pathways

Barium tungstate is involved in metabolic pathways that generate ROS. The compound’s photocatalytic activity can influence metabolic flux by altering the levels of metabolites involved in oxidative stress responses . Enzymes such as catalase and superoxide dismutase play a crucial role in mitigating the effects of ROS generated by barium tungstate. The compound can also interact with cofactors such as NADPH, which are essential for maintaining cellular redox balance.

Transport and Distribution

Within cells and tissues, barium tungstate is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, barium tungstate nanoparticles can be taken up by endocytosis and localized in lysosomes, where they can exert their photocatalytic effects. The distribution of barium tungstate within tissues can also affect its overall impact on cellular function.

Subcellular Localization

The subcellular localization of barium tungstate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, barium tungstate can localize to mitochondria, where it can influence mitochondrial function and energy metabolism. The presence of barium tungstate in different subcellular locations can determine its specific effects on cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: Barium tungstate can be synthesized through several methods, including:

Co-precipitation: This method involves the reaction between barium nitrate and sodium tungstate in an aqueous solution, resulting in the precipitation of barium tungstate.

Sonochemical Route: This involves the reaction between barium salt and sodium tungstate dihydrate in water, free from surfactants and organic solvents.

Molten Salt Method: Barium tungstate can also be synthesized by reacting barium nitrate with lithium and sodium tungstates in eutectic melts.

Industrial Production Methods: Industrial production of barium tungstate often employs the co-precipitation method due to its simplicity and efficiency. The reaction is typically carried out at room temperature, followed by filtration, washing, and drying of the precipitate to obtain pure barium tungstate.

化学反应分析

Barium tungstate undergoes various chemical reactions, including:

Oxidation and Reduction: Barium tungstate can participate in redox reactions, particularly in photocatalytic processes where it acts as a catalyst.

Substitution Reactions: It can undergo substitution reactions with other metal tungstates, forming compounds like nickel tungstate and bismuth tungstate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reactions typically involve metal salts like nickel chloride or bismuth nitrate.

Major Products Formed:

Photocatalytic Reactions: Barium tungstate can degrade organic dyes like methyl orange under ultraviolet light.

Substitution Reactions: Formation of other metal tungstates such as nickel tungstate and bismuth tungstate.

相似化合物的比较

Barium tungstate can be compared with other metal tungstates such as:

Nickel Tungstate (NiWO4): Exhibits monoclinic structure and has applications in catalysis and sensors.

Bismuth Tungstate (Bi2WO6): Known for its perovskite layer structure and used in photocatalysis and electronic devices.

Uniqueness of Barium Tungstate:

Structural Properties: Barium tungstate has a tetragonal scheelite structure, which is distinct from the monoclinic structure of nickel tungstate and the orthorhombic structure of bismuth tungstate.

Optical Properties: It has a larger band gap compared to nickel tungstate and bismuth tungstate, making it more suitable for applications requiring high-energy light absorption.

属性

IUPAC Name |

barium(2+);dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPVUFMOBDBTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaWO4, BaO4W | |

| Record name | barium tungstate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_tungstate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-42-0 | |

| Record name | Tungstate (WO42-), barium (1:1), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), barium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium wolframate not of a kind used as a luminophore | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of barium tungstate?

A1: Barium tungstate has the molecular formula BaWO4. Its molecular weight is 385.19 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize barium tungstate?

A3: Researchers frequently employ X-ray diffraction (XRD) to confirm the crystalline structure and phase purity of BaWO4. [, , , , , , , ] Raman spectroscopy is another valuable technique, used to identify characteristic vibrational modes and investigate lattice dynamics under high pressure. [, , , , , ] Scanning electron microscopy (SEM) is often utilized to visualize the morphology and size of BaWO4 particles, which can be influenced by synthesis conditions. [, , , , , , ] Additionally, photoluminescence (PL) spectroscopy is employed to study the optical properties, including emission spectra and the influence of dopants on luminescence. [, , , , , , ] UV-Vis spectroscopy can also be used to determine the band gap of BaWO4 and its composites. []

Q3: How does the morphology of barium tungstate particles vary with synthesis methods?

A4: The morphology of BaWO4 particles can be tailored by adjusting the synthesis methods and conditions. For example, electrochemical synthesis can yield crystallites with varying sizes and morphologies by changing the electrolyte composition. [, , ] Solid-state metathesis followed by ball milling can produce BaWO4 nanoparticles. []

Q4: What happens to barium tungstate under high pressure and temperature?

A5: Barium tungstate undergoes phase transitions under high pressure. At room temperature, it transforms from the tetragonal scheelite structure to a denser monoclinic structure (BaWO4-II) at around 7 GPa. [, ] This transition might involve an intermediate fergusonite structure. [] Beyond 45 GPa, BaWO4 becomes amorphous. [] High-temperature studies combined with pressure reveal a potential polymorphism zone in the P-T phase diagram where both scheelite and fergusonite structures coexist. []

Q5: What are the potential photocatalytic applications of barium tungstate?

A6: Barium tungstate demonstrates photocatalytic activity under visible light, particularly when combined with other materials like graphene oxide (GO) or nitrogen-doped reduced graphene oxide (NRGO). [, ] These composites exhibit enhanced photocatalytic degradation of organic dyes like methylene blue and malachite green. [, ] The improved activity is attributed to increased light absorption, reduced electron-hole pair recombination, and synergistic effects between BaWO4 and the carbonaceous materials. [, ]

Q6: How does doping affect the properties of barium tungstate?

A7: Doping BaWO4 with rare-earth ions like neodymium (Nd3+), dysprosium (Dy3+), samarium (Sm3+), and terbium (Tb3+) can significantly modify its properties. For instance, Nd3+ doping enhances the electrocatalytic activity of BaWO4 for the oxygen evolution reaction, leading to improved water splitting performance. [] RE3+ doping also influences the photoluminescent properties, resulting in characteristic emission bands in the visible spectrum. [, , , ] For example, Dy3+ doping leads to yellow emission, Sm3+ to red emission, and Tb3+ to green emission. []

Q7: What are the applications of barium tungstate in vacuum electron devices?

A8: Barium tungstate plays a crucial role in the performance and longevity of dispenser cathodes used in vacuum electron devices like space traveling wave tubes (TWTs) and hollow cathodes. [, , ] In these devices, barium tungstate formation within the dispenser pellet can hinder barium migration to the surface, potentially limiting the cathode's operational lifespan. [, , ] Tungsten deposition and the formation of barium tungstates on internal cathode surfaces, often due to oxygen contamination, can also affect cathode performance. [, ]

Q8: What other applications does barium tungstate have?

A8: Beyond catalysis and vacuum electron devices, barium tungstate finds applications in various fields:

- Raman Lasers: BaWO4 is recognized for its high Raman gain coefficient, making it suitable for stimulated Raman scattering (SRS) applications. [, , , , , , ] It is utilized in Raman lasers, enabling the generation of new laser wavelengths, particularly in the infrared region. [, , , , ]

- Scintillators: The ability of BaWO4 to emit light when exposed to ionizing radiation makes it suitable for scintillator applications. [, ] This property is utilized in medical imaging techniques like positron emission tomography (PET) and X-ray computed tomography (CT). []

- Other Applications: BaWO4 also has potential applications in light-emitting diodes (LEDs) and humidity sensors. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。